3-(4-Methoxy-2-nitrophenyl)propan-1-ol
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Overview
Description
3-(4-Methoxy-2-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C10H13NO4 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol typically involves the following steps:
Nitration: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The resulting 4-methoxy-2-aminobenzene is then alkylated with 3-chloropropanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(4-Methoxy-2-nitrophenyl)propanal.
Reduction: 3-(4-Methoxy-2-aminophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-2-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propan-1-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-(4-Nitrophenyl)propan-1-ol: Lacks the methoxy group, affecting its solubility and interactions with biological targets.
3-(4-Methoxy-2-aminophenyl)propan-1-ol: The amino group provides different reactivity compared to the nitro group.
Uniqueness
3-(4-Methoxy-2-nitrophenyl)propan-1-ol is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-(4-methoxy-2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-4-8(3-2-6-12)10(7-9)11(13)14/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
LXAOJDZGGJSRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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